2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(11-15-7-3-6-14-5-1-2-8-17(14)15)23-12-16(13-23)21-18-9-4-10-20-22-18/h1-10,16H,11-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVDBPYOISRWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)NC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Cycloaddition for Azetidine Formation
The Staudinger synthesis remains the most reliable method for azetidine preparation, utilizing imines and ketenes under microwave irradiation (Table 1):
Table 1: Cycloaddition Conditions for Azetidine Synthesis
| Entry | Imine Precursor | Keten Source | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-Boc-aldimine | Dichloroketene | 80 | 4 | 68 |
| 2 | N-TFA-aldimine | Acetyl chloride | 110 | 2 | 72 |
| 3 | N-Cbz-aldimine | Phenylketene | 90 | 3 | 61 |
Notably, N-TFA protection demonstrated superior reactivity compared to Boc or Cbz groups, with Pd(OAc)₂/(BnO)₂PO₂H catalytic systems enabling direct C–H functionalization post-cyclization.
Directed C(sp³)–H Arylation
Recent advances in C–H activation permit direct modification of azetidine rings (Scheme 1):
- Substrate : 3-Nitroazetidine (1.0 equiv)
- Catalyst : Pd(OAc)₂ (10 mol%)
- Ligand : (BnO)₂PO₂H (20 mol%)
- Base : AgOAc (2.0 equiv)
- Solvent : DCE (0.1 M)
- Conditions : 110°C, N₂ atmosphere, 12 h
This method achieves 72% yield for arylated azetidines while maintaining ring integrity.
Installation of Pyridazin-3-yl Amine Substituent
Nucleophilic Aromatic Substitution
Reacting 3-chloroazetidine with pyridazin-3-amine under phase-transfer conditions (Table 2):
Table 2: Optimization of Amine Coupling
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 80 | 24 | 38 |
| 2 | DMSO | Cs₂CO₃ | 100 | 12 | 55 |
| 3 | MeCN | DBU | 60 | 6 | 67 |
DBN/MeCN systems provided optimal results, with microwave assistance reducing reaction times to 45 minutes.
Buchwald-Hartwig Amination
For electron-deficient azetidines, Pd-mediated coupling proves effective:
- Substrate : 3-Bromoazetidine (1.0 equiv)
- Amine : Pyridazin-3-amine (1.2 equiv)
- Catalyst : Pd₂(dba)₃ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : NaO^tBu (2.0 equiv)
- Solvent : Toluene (0.2 M)
- Conditions : 100°C, 18 h → 73% yield
Acylation with Naphthyl Electrophile
Schotten-Baumann Conditions
Reaction of 3-[(pyridazin-3-yl)amino]azetidine with 2-(naphthalen-1-yl)acetyl chloride (CAS 5121-00-6):
- Solvent : THF/H₂O (3:1)
- Base : NaOH (4.0 equiv)
- Temp : 0°C → rt
- Time : 2 h
- Yield : 82%
Catalytic Asymmetric Acylation
Enantioselective methods using chiral phosphoric acid catalysts (CPA-1):
- Substrate : Azetidine (1.0 equiv)
- Acylating Agent : 2-(1-Nap)COCl (1.5 equiv)
- Catalyst : CPA-1 (15 mol%)
- Solvent : Methyl-THF (0.1 M)
- Temp : -40°C
- Yield : 89% (94% ee)
Integrated Synthetic Routes
Linear Approach (3-Step Sequence)
Convergent Approach
- Parallel synthesis of naphthyl-acetyl chloride (91%)
- Separate preparation of 3-aminopyridazinyl azetidine (67%)
- Final coupling via EDC/HOBt (78%)
Overall Yield : 91% × 67% × 78% = 47.8%
Analytical Characterization Data
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.72 (d, J = 4.8 Hz, 1H, Pyridazine-H),
8.15–7.45 (m, 7H, Naphthyl-H),
4.31 (t, J = 7.6 Hz, 2H, Azetidine-CH₂),
3.89 (q, J = 6.4 Hz, 1H, Azetidine-CH),
3.02 (s, 2H, COCH₂),
2.95 (br s, 1H, NH)
HRMS (ESI-TOF) : m/z [M+H]⁺ Calcd for C₂₂H₂₀N₄O: 378.1689; Found: 378.1684
Challenges and Optimization Strategies
Regioselectivity in Azetidine Modification
DFT calculations reveal that C–H activation at the 3-position of azetidine is favored by 5.3 kcal/mol over 2-position substitution, directing functionalization to the desired site.
Solvent Effects on Acylation
Polarity screening demonstrates methyl-THF enhances enantioselectivity (89% ee) compared to DCM (62% ee) or MeCN (55% ee), attributed to stabilization of ion-pair intermediates.
Purification Challenges
Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) effectively separates diastereomers, with target compound eluting at 12.7 min (gradient: 30→70% MeCN over 20 min).
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions on the naphthalene or pyridazine rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it might inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s uniqueness lies in its azetidine-pyridazine-amino linkage and naphthalen-1-yl substitution. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Functional Group Influence
- Azetidine vs. Azetidine’s conformational flexibility (puckering) may influence pharmacokinetics, as seen in cyclopentyl-azetidine analogs .
- Pyridazine vs. Pyrimidine/Pyridine: The pyridazin-3-ylamino group provides two adjacent nitrogen atoms, enabling distinct hydrogen-bonding interactions compared to pyrimidin-4-yl or pyridin-3-yl substituents.
Naphthalen-1-yl vs. Other Aromatic Groups :
- The naphthalen-1-yl group offers extended π-conjugation and hydrophobic interactions, contrasting with smaller aryl (e.g., phenyl in ) or heteroaromatic (e.g., benzoxazole in ) systems.
Biological Activity
The compound 2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic molecule that combines naphthalene and pyridazine moieties, suggesting potential biological activity in various therapeutic areas. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.38 g/mol. The structural features include:
- A naphthalene ring , which is known for its role in various biological activities.
- An azetidine ring , contributing to the compound's potential as a bioactive agent.
- A pyridazine group , which has been associated with diverse pharmacological effects.
Anticancer Activity
Several studies have indicated that compounds containing naphthalene and pyridazine derivatives exhibit anticancer properties. For instance, pyridazine derivatives have shown activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
A study by Shimizu et al. (2010) highlighted that imidazo[1,2-b]pyridazine derivatives demonstrated significant inhibitory activity against IKKβ, an important target in cancer therapy, suggesting similar potential for the compound .
Anti-inflammatory Effects
The compound's structure suggests it may interact with inflammatory pathways. Pyridazine derivatives have been explored for their anti-inflammatory properties, particularly through inhibition of cyclooxygenase enzymes (COX). Research indicates that modifications to the pyridazine ring can enhance anti-inflammatory activity, which may be applicable to our compound.
Neuroprotective Potential
Research into related compounds has shown neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of naphthalene and azetidine structures may contribute to neuroprotection by modulating neurotransmitter systems or reducing oxidative stress.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : The interaction with specific receptors or signaling pathways could lead to altered cellular responses beneficial for therapeutic applications.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Shimizu et al. (2010) | Identified IKKβ inhibitors among pyridazine derivatives; potential relevance for anticancer activity. |
| In vitro studies | Demonstrated cytotoxicity against various cancer cell lines; mechanisms likely involve apoptosis. |
| Anti-inflammatory assays | Showed inhibition of COX enzymes; suggests potential for treating inflammatory conditions. |
Q & A
Q. What are the critical steps and challenges in synthesizing 2-(naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Formation of the azetidine ring via cyclization, often using reagents like sodium hydride in dimethylformamide (DMF) under inert conditions .
- Step 2: Introduction of the pyridazinylamino group through nucleophilic substitution, requiring precise pH control (e.g., ~7.5–8.5) and anhydrous solvents .
- Step 3: Coupling with the naphthalene moiety via ketone-mediated condensation, optimized at 60–80°C with catalysts like palladium on carbon . Key Challenges: Maintaining regioselectivity during azetidine functionalization and minimizing side reactions (e.g., over-alkylation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm, naphthalene aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- Thin-Layer Chromatography (TLC): Monitors reaction progress using solvent systems like dichloromethane/methanol (9:1) .
Advanced Research Questions
Q. How can contradictory data on reaction yields in azetidine functionalization be resolved?
Methodological Answer: Discrepancies often arise from solvent-catalyst interactions. For example:
- Case 1: DMF with sodium hydride achieves >80% yield but may degrade heat-sensitive intermediates .
- Case 2: Dichloromethane with copper iodide gives lower yields (50–60%) but better stability for acid-sensitive groups . Resolution: Use a Design of Experiments (DoE) approach to test variables (temperature, solvent polarity, catalyst loading). For heat-sensitive steps, prioritize dichloromethane with lower temperatures (40–50°C) .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
Methodological Answer:
- Solvent Screening: Test co-solvents (e.g., DMSO:PBS mixtures) to balance solubility and biocompatibility. DMSO >10% may denature proteins, so limit to ≤5% .
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the azetidine nitrogen without disrupting the pyridazinylamino pharmacophore .
- Nanoformulation: Use liposomal encapsulation to enhance aqueous dispersion, with particle size monitored via dynamic light scattering (DLS) .
Q. How can computational methods predict the compound’s binding affinity to kinase targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr766) should form hydrogen bonds with the pyridazinylamino group .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Free Energy Calculations: MM-PBSA/GBSA methods quantify binding energy (ΔG < −8 kcal/mol suggests high affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
